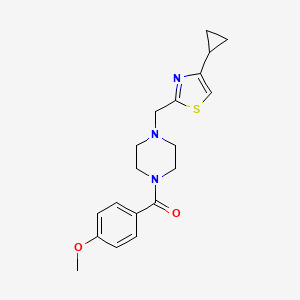
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-methoxyphenyl)methanone, also known as CP-154,526, is a synthetic compound that belongs to the class of benzamide derivatives. It is a selective antagonist of the corticotropin-releasing factor (CRF) receptor subtype 1. CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases such as anxiety disorders, depression, and addiction.
科学的研究の応用
Anticancer and Antituberculosis Properties
A study focused on the synthesis of derivatives similar to the mentioned compound revealed significant anticancer and antituberculosis activities. Specifically, derivatives were synthesized and evaluated against human breast cancer cell lines and Mycobacterium tuberculosis, showing promising results in inhibiting the growth of these cells. This indicates the potential of such compounds in developing new treatments for both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Tubulin Polymerization Inhibitors
Another set of derivatives related to the mentioned compound demonstrated potent inhibition of tubulin polymerization, a mechanism crucial for cancer cell growth. These compounds, specifically targeting the colchicine binding site on β-tubulin, showcased excellent antiproliferative properties against a broad spectrum of cancer cell lines, suggesting their utility in cancer therapy (Prinz et al., 2017).
Antimicrobial Activity
Research into the antimicrobial efficacy of derivatives closely related to "(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-methoxyphenyl)methanone" has also been conducted. These studies have uncovered that certain derivatives exhibit significant antibacterial activity against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae, indicating their potential in addressing bacterial infections (Nagaraj, Srinivas, & Rao, 2018).
特性
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-16-6-4-15(5-7-16)19(23)22-10-8-21(9-11-22)12-18-20-17(13-25-18)14-2-3-14/h4-7,13-14H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHMMXVERJEVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


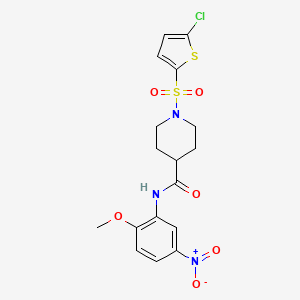
![N-(3-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2879075.png)
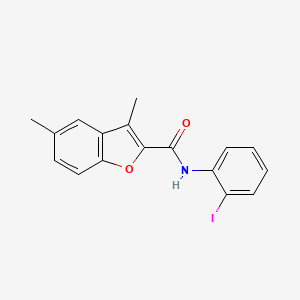
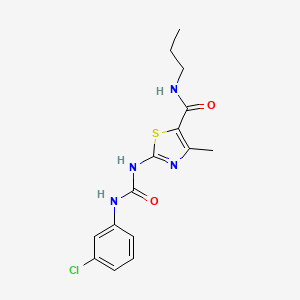

![2-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2879082.png)
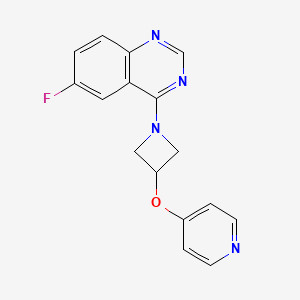
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879085.png)
![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)
![N1-(2-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2879089.png)
![(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide](/img/structure/B2879091.png)
![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2879093.png)
